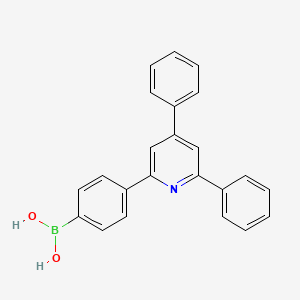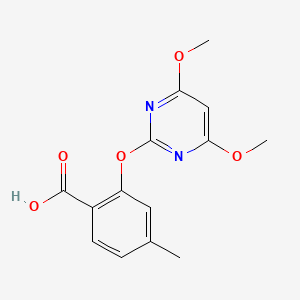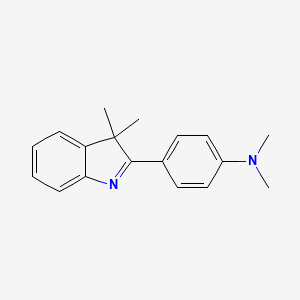![molecular formula C11H8F2N2O B15218806 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde CAS No. 914223-80-6](/img/structure/B15218806.png)
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde is a chemical compound that features a unique structure combining an imidazole ring with a difluorophenyl group
Métodos De Preparación
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde typically involves several steps. One common method includes the reaction of 2,6-difluorobenzyl chloride with imidazole under basic conditions to form the intermediate 1-[(2,6-difluorophenyl)methyl]-1H-imidazole. This intermediate is then oxidized using appropriate oxidizing agents such as pyridinium chlorochromate (PCC) to yield the final product, this compound .
Análisis De Reacciones Químicas
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include PCC for oxidation, NaBH4 for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde can be compared with other similar compounds such as:
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: This compound is structurally similar but contains a triazole ring instead of an imidazole ring.
2,6-Difluoroaniline: This compound features the same difluorophenyl group but lacks the imidazole ring and aldehyde group .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
914223-80-6 |
|---|---|
Fórmula molecular |
C11H8F2N2O |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
3-[(2,6-difluorophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8F2N2O/c12-10-2-1-3-11(13)9(10)5-15-7-14-4-8(15)6-16/h1-4,6-7H,5H2 |
Clave InChI |
KYJGSUDPPQJWKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CN2C=NC=C2C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


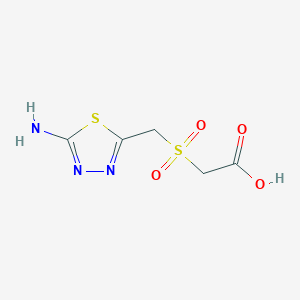
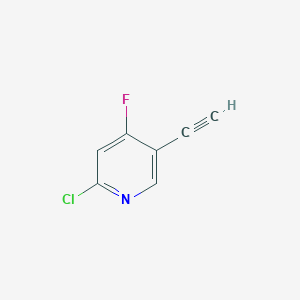

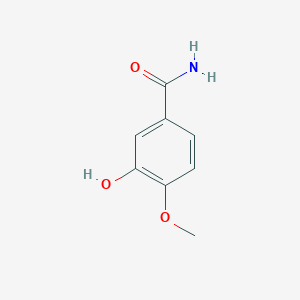

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
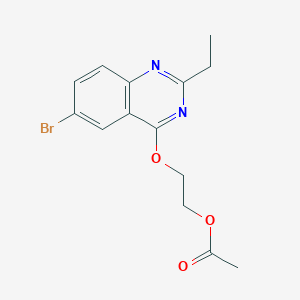
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
